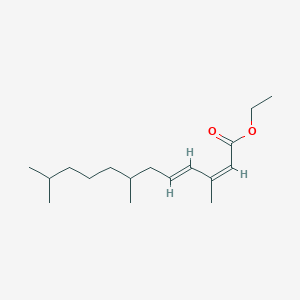

ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate

Description

Properties

CAS No. |

41096-47-3 |

|---|---|

Molecular Formula |

C17H30O2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate |

InChI |

InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13- |

InChI Key |

FYQGBXGJFWXIPP-YNBOVDBZSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\C=C\CC(C)CCCC(C)C |

Canonical SMILES |

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Stille Coupling Approach for (2Z,4E)-Dienyl Esters

One of the most effective methods to prepare ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate involves the use of Stille cross-coupling reactions. This method allows the formation of conjugated dienyl esters with control over the stereochemistry of the double bonds.

-

- Preparation of vinyl stannane and vinyl halide precursors with defined stereochemistry.

- Coupling under palladium catalysis (e.g., PdCl2(MeCN)2) in solvents like DMF at room temperature.

- The reaction typically yields a mixture favoring the (2Z,4E) isomer with ratios around 10:1 over other isomers.

- Subsequent hydrolysis and esterification steps refine the product purity.

| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (2Z,4E : others) |

|---|---|---|---|

| Stille coupling | PdCl2(MeCN)2, DMF, r.t., 24 h | 80 | 10:1 |

| Hydrolysis and esterification | NaOH, EtOH, r.t., 3 h | 99 | Maintained |

| Carbamoylation (optional) | CO(imid)2, THF, r.t., 45 min | 82 | 5:1 |

- Notes:

The Stille reaction is slightly less stereoselective than other methods but remains the most practical for accessing the (2Z,4E) dienyl ester motif. Attempts to use ethyl (Z)-3-iodopropenoate in Stille reactions led to complex mixtures, indicating the sensitivity of the system to reaction conditions and reagents.

Chemoenzymatic and Multi-step Organic Synthesis Routes

While direct synthesis of this compound is challenging, related compounds such as prenyldiphosphate analogues have been synthesized using chemoenzymatic methods, which may be adapted for this compound.

- Example:

- Starting from all-trans farnesol, selective epoxidation and ring-opening reactions yield intermediates that can be converted into conjugated dienyl esters.

- Enzymatic transferases (e.g., ubiA-transferase) have been used to catalyze ester formation in some analogues.

- These methods provide stereochemical control and functional group tolerance but are more complex and less common for this specific ester.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Stereoselectivity | Yield Range (%) | Notes |

|---|---|---|---|---|

| Stille Coupling | PdCl2(MeCN)2, vinyl stannane, DMF, r.t. | Moderate to High | 80-99 | Practical, some isomer mixtures |

| Phosphonate Condensation | Aldehyde, phosphonate, base | High | Moderate to High | Good stereocontrol, sensitive intermediates |

| Chemoenzymatic Synthesis | Farnesol derivatives, enzymes | High | Variable | Complex, enzymatic specificity |

Research Findings and Considerations

- The stereochemistry of the double bonds is critical for the biological and chemical properties of the compound. The (2Z,4E) configuration is favored for activity in many applications.

- Stille coupling remains the most widely reported method for synthesizing this compound due to its balance of yield and stereoselectivity.

- Phosphonate condensation offers an alternative with potentially higher stereoselectivity but requires more complex precursor synthesis.

- Chemoenzymatic methods are promising for future development but currently less practical for large-scale synthesis.

- Isomerization during synthesis is a common challenge, requiring careful control of reaction conditions and purification techniques.

Chemical Reactions Analysis

Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.

Scientific Research Applications

Agricultural Applications

1. Pesticidal Properties

Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate has been studied for its efficacy as a pesticide. Research indicates that it exhibits significant antifungal activity against pathogens like Phytophthora nicotianae, which is known to threaten various crops. The compound disrupts cellular functions in the pathogen by altering membrane permeability and inhibiting key enzymatic activities involved in energy metabolism.

Case Study: Efficacy Against Fungal Pathogens

- Pathogen : Phytophthora nicotianae

- Mechanism of Action : Inhibits ATPase activity and increases cell membrane permeability.

- Results : Demonstrated strong inhibitory effects both in vitro and in vivo.

Biochemical Applications

2. Modulation of Metabolic Pathways

In biochemical research, this compound has shown potential in modulating metabolic pathways related to fatty acid metabolism. It interacts with peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity and glucose uptake in adipocytes. This property suggests its potential use in metabolic disorder treatments.

Table 1: Effects on Cellular Metabolism

| Parameter | Effect Observed |

|---|---|

| Insulin Sensitivity | Increased due to PPARγ activation |

| Glucose Uptake | Enhanced in adipose tissue |

| Antioxidant Activity | Inhibition observed at high doses |

Pharmacological Insights

3. Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption and distribution across tissues. Studies indicate that it can reach significant concentrations in the brain and liver shortly after administration.

Mechanism of Action

The mechanism of action of ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds in its structure allow it to participate in various biochemical reactions, influencing cellular pathways and processes. The compound’s ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Stereochemical Differences

Key structural variables among JH analogs include:

- Ester groups (ethyl, isopropyl, propargyl).

- Substituents (e.g., methoxy at C11).

- Stereochemistry (E/Z isomerism at double bonds).

Table 1: Comparative Analysis of JH Analogs

Key Challenges:

Regulatory and Commercial Status

- Hydroprene : Approved by the EPA (Altosid IGR) for controlling cockroaches and stored-product pests .

- Methoprene : Widely used in mosquito control (e.g., Altosid pellets) due to its stability in aquatic environments .

- ZR-777: Limited commercial use, with ongoing research into its niche applications .

Biological Activity

Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate is a compound of significant interest due to its biological activities and applications in various fields, including agriculture and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H30O

- Molecular Weight : 266.43 g/mol

- CAS Number : 41096-47-3

- Structural Characteristics : The compound contains multiple double bonds and a branched alkyl chain, which contribute to its unique reactivity and biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities:

-

Insecticidal Properties :

- This compound has been studied for its effectiveness as an insect growth regulator (IGR). It mimics juvenile hormone activity in insects, disrupting normal development and leading to mortality in various pest species.

- Studies have shown that it can significantly reduce populations of agricultural pests by inhibiting metamorphosis and reproductive capabilities.

-

Antimicrobial Activity :

- Research indicates that this compound possesses antimicrobial properties against several bacterial strains.

- Its effectiveness varies with concentration and exposure time, making it a candidate for further development as a natural preservative or antimicrobial agent.

-

Potential Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. It could potentially inhibit pathways associated with inflammation in mammalian cells.

The biological activity of this compound can be attributed to several mechanisms:

- Juvenile Hormone Mimicry : By mimicking juvenile hormones in insects, the compound interferes with normal hormonal signaling pathways essential for growth and reproduction.

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes of microbial cells, leading to increased permeability and cell lysis.

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in inflammatory responses or microbial metabolism.

Case Studies

- Insect Control Trials :

- Antimicrobial Efficacy Evaluation :

- Anti-inflammatory Potential Assessment :

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C17H30O |

| Molecular Weight | 266.43 g/mol |

| CAS Number | 41096-47-3 |

| Insecticidal Activity | Effective against H. armigera |

| Antimicrobial Activity | MIC = 0.5 mg/mL against E. coli |

| Anti-inflammatory Effect | 40% reduction in cytokines |

Q & A

Q. What stereoselective synthesis methods yield high-purity (2Z,4E) and (2E,4E) isomers of this compound?

The stereoselective synthesis involves condensation of dialkyl 3-methylglutaconates with aldehydes to form diacids, followed by decarboxylation to isolate the 2Z,4E isomer. Thermodynamic equilibration (e.g., using benzenethiol as a catalyst) enables conversion to the 2E,4E isomer, which is purified via ammonium salt precipitation. Organocopper(I) ate complexes are critical for regioselective coupling .

Q. How does the stereochemical configuration influence juvenile hormone activity in insects?

The (2E,4E) isomer exhibits higher juvenile hormone activity due to its structural mimicry of natural insect hormones. Field tests demonstrate its efficacy in disrupting metamorphosis in pests like mosquitoes and cockroaches, while the (2Z,4E) isomer shows reduced bioactivity, likely due to steric hindrance in receptor binding .

Q. What analytical methods differentiate between (2Z,4E) and (2E,4E) stereoisomers?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are primary tools. The 2E,4E isomer exhibits distinct retention times in GC due to lower polarity, while NMR reveals characteristic coupling constants for trans (J = 15–16 Hz) vs. cis (J = 10–12 Hz) double bonds .

Q. What is the thermodynamic equilibrium ratio between (2Z,4E) and (2E,4E) isomers under standard conditions?

Equilibration studies using benzenethiol show a 3:1 preference for the 2E,4E isomer at 25°C, driven by reduced steric strain in the trans configuration. This ratio is critical for optimizing synthetic yields of bioactive isomers .

Advanced Research Questions

Q. How do direct vs. sensitized photochemical reactions alter the isomerization pathways?

Direct UV irradiation promotes Z-E isomerization at the 2-position via π→π* excitation, while Rose Bengal-sensitized photooxygenation selectively oxidizes the 2E,4E isomer to 3-hydroxy-2-pyrone derivatives. Sensitized reactions involve singlet oxygen intermediates, enabling regioselective transformations .

Q. What mechanistic insights explain the enantiomer-specific bioactivity of hydroprene analogs?

The S-enantiomer of hydroprene (a related analog) binds insect juvenile hormone receptors with higher affinity due to complementary chiral interactions in the ligand-binding domain. Racemic mixtures show reduced efficacy, highlighting the need for enantioselective synthesis in pest control .

Q. How does in vivo metabolism affect the persistence of ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate in insects?

Oxidative degradation by cytochrome P450 enzymes produces hydroxylated metabolites, reducing bioactivity. However, esterase-resistant analogs (e.g., methyl substitutions) prolong half-life, enhancing field efficacy .

Q. What are the byproducts of Rose Bengal-sensitized photooxygenation, and how do they form?

The 2E,4E isomer reacts with singlet oxygen to yield 3-hydroxy-2-pyrone (19) via a dioxetane intermediate. This pathway is absent in the 2Z,4E isomer due to unfavorable orbital overlap during oxygenation .

Q. Can computational modeling predict the bioactivity of novel analogs?

Density functional theory (DFT) calculations correlate dihedral angles and electrostatic potentials with receptor binding. Models predict that 7R-configuration analogs (e.g., Ethyl 2E,4E,7R-isomer) maximize hydrophobic interactions in the JH binding pocket .

Q. What strategies mitigate non-target toxicity in aquatic ecosystems?

Structure-activity relationship (SAR) studies suggest replacing the ethyl ester with polar groups (e.g., carboxylic acids) reduces bioaccumulation in fish. Additionally, encapsulation in biodegradable polymers limits environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.